N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-3-6-15(7-4-12)24-20(27)25-21-23-13(2)18(30-21)19(26)22-10-14-5-8-16-17(9-14)29-11-28-16/h3-9H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQXBUSBNMRFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions The benzo[d][1,3]dioxole moiety can be introduced through a subsequent reaction with catechol derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or ureas.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery.
Medicine: It may have therapeutic properties, such as antitumor or antimicrobial activities.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Substituent Analysis
Ureido-p-tolyl vs. Pyridinyl Groups
- Target Compound : The 3-(p-tolyl)ureido group provides dual functionality: hydrogen bonding (urea) and hydrophobic interactions (methylbenzene).
- Pyridinyl analogs (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides): Replace urea with pyridine, favoring metal coordination but losing hydrogen-bond donors .
Benzo-dioxole vs. Benzofuran/Benzyl Groups
Carboxamide Linkers
- Target Compound : Carboxamide linkage to benzo-dioxole ensures stability and moderate polarity.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an urea group, which are known to contribute to various biological activities. The molecular formula is C19H20N2O3S, with a molecular weight of approximately 356.44 g/mol.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and urea have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives displayed cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This includes the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism.
Antioxidant Properties
In addition to its anticancer activity, this compound may possess antioxidant properties. Compounds containing benzo[d][1,3]dioxole structures have been reported to scavenge free radicals effectively, thus providing protective effects against oxidative stress . This property could be beneficial in reducing the risk of cancer progression and other oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been documented. For example, derivatives of thiazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammation . The anti-inflammatory activity may enhance the therapeutic profile of this compound in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM against MCF-7 and HCT-116 cells. These findings suggest that structural modifications can enhance biological activity.
Study 2: Antioxidant Activity
In another investigation focused on antioxidant activity, compounds with benzo[d][1,3]dioxole moieties were tested for their ability to reduce oxidative stress markers in vitro. The results showed a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity, indicating strong antioxidant potential .
Q & A
Q. What synthetic routes are reported for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide?
The compound can be synthesized via a multi-step procedure. Key intermediates include the formation of N-(benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide (1) through reaction of 5-(isothiocyanatomethyl)benzo[d][1,3]dioxole with hydrazine hydrate in ethanol under ice-bath conditions. Subsequent cyclization with NaOH and CS₂ yields 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol (2). Further functionalization of the thiadiazole core with p-tolyl urea and thiazole-carboxamide groups is required to obtain the final compound .
Q. How is structural purity validated during synthesis?
Structural verification typically employs ¹H/¹³C NMR and mass spectrometry (MS) . For example, intermediates like compound (1) and (2) in the synthesis pathway are characterized by sharp melting points, distinct IR absorption bands (e.g., C=S stretching at ~1200 cm⁻¹), and NMR signals corresponding to the benzo[d][1,3]dioxole methylene protons (~δ 4.5 ppm) and thiadiazole sulfur environments . Elemental analysis (C, H, N) is also used to confirm stoichiometry .
Q. What preliminary biological activities have been reported for structurally related compounds?
Analogous compounds with benzo[d][1,3]dioxole and thiazole motifs exhibit antitumor activity . For instance, derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines showed IC₅₀ values <10 µM against leukemia cell lines (e.g., K562) in MTT assays. Activity correlates with substituents on the thiazole ring and aryl groups .
Advanced Research Questions
Q. How can molecular docking studies guide SAR optimization for kinase inhibition?
Docking studies with kinases (e.g., Src family) reveal that the thiazole-carboxamide moiety forms hydrogen bonds with the hinge region (e.g., Met318 in Abl1), while the p-tolyl urea group occupies hydrophobic pockets. Modifications to the benzo[d][1,3]dioxole methylene linker can alter binding orientation and affinity. For example, rigidifying the linker with cyclopropane improved potency in related compounds .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity . For example, a compound showing nanomolar activity in recombinant kinase assays (e.g., Dasatinib-like inhibitors) may exhibit reduced cellular potency due to efflux pumps. Parallel testing in isogenic cell lines (e.g., P-gp overexpressors) and orthogonal assays (e.g., thermal shift) can clarify mechanisms .
Q. What strategies improve metabolic stability of the benzo[d][1,3]dioxole moiety?
The methylenedioxy group in benzo[d][1,3]dioxole is susceptible to oxidative metabolism by CYP450 enzymes. Stabilization strategies include:
Q. How do crystallographic data inform salt or polymorph selection?
Crystal structures (e.g., COD Entry 7119063) provide lattice parameters (e.g., a=19.2951 Å, β=119.209°) and reveal intermolecular interactions. For instance, hydrogen bonding between the urea NH and thiazole sulfur can dictate packing efficiency. Polymorph screening in solvents like ethanol/water mixtures (v/v 1:1) at 150 K can identify forms with enhanced solubility or stability .
Methodological Considerations
Q. What analytical techniques are critical for characterizing ureido-thiazole derivatives?
- HPLC-PDA/MS : Purity assessment and detection of hydrolytic byproducts (e.g., urea cleavage under acidic conditions).
- ²D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms urea-thiazole connectivity.
- X-ray crystallography : Resolves regiochemistry of substituted ureas and confirms planarity of the thiazole-carboxamide .
Q. How can conflicting SAR trends in related compounds be reconciled?
Use free-energy perturbation (FEP) simulations or matched molecular pair analysis to isolate substituent effects. For example, replacing p-tolyl with 4-fluorophenyl in ureido-thiazoles may enhance potency in some assays but reduce solubility. Systematic variation of logP, H-bond donors, and steric bulk (e.g., using Craig plots) can optimize balance .
Q. What in vivo models are suitable for pharmacokinetic profiling?
Rodent models (e.g., Sprague-Dawley rats) with IV/PO dosing (1–10 mg/kg) are standard. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
